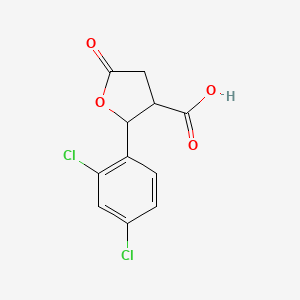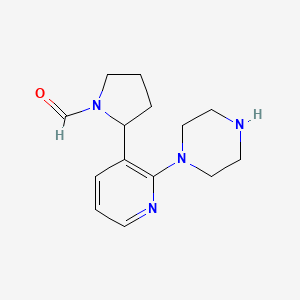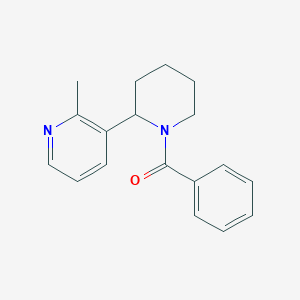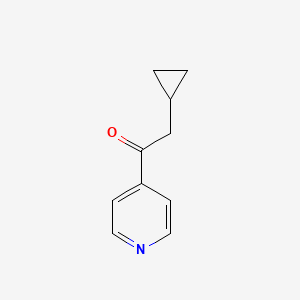
3-(4-Methylthiazol-2-yl)pyridine-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-メチルチアゾール-2-イル)ピリジン-2-チオールは、チアゾール環とピリジン環の両方の構造的特徴を組み合わせた複素環化合物です。この化合物は、医薬品化学、有機合成、材料科学など、さまざまな分野における潜在的な生物活性と用途のために、大きな関心を集めています。
準備方法
合成経路と反応条件
3-(4-メチルチアゾール-2-イル)ピリジン-2-チオールの合成は、通常、チアゾール環の形成とその後のピリジン部分への結合を含みます。一般的な方法の1つは、α-ハロケトンとチオアミドの縮合を含むハントシュチアゾール合成です。 例えば、4-メチル-2-ブロモアセトフェノンは、チオ尿素と反応してチアゾール環を形成し、次に塩基性条件下で2-クロロピリジンとカップリングして、目的の化合物を生成します .
工業生産方法
この化合物の工業生産方法は、同様の合成経路を含む可能性がありますが、大規模生産のために最適化されています。これには、連続フローリアクターの使用、最適な反応条件のためのハイスループットスクリーニング、収率と選択性を向上させるための触媒の使用が含まれます。
化学反応の分析
反応の種類
3-(4-メチルチアゾール-2-イル)ピリジン-2-チオールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: チオール基は、ジスルフィドまたはスルホン酸を形成するように酸化される可能性があります。
還元: ニトロ基(存在する場合)は、アミンに還元される可能性があります。
置換: ピリジン環上の水素原子は、さまざまな求電子剤と置換される可能性があります。
一般的な試薬と条件
酸化: 触媒の存在下で、過酸化水素または他の過酸化物。
還元: パラジウム触媒または水素化ホウ素ナトリウムなどの他の還元剤を用いた水素ガス。
置換: 塩基の存在下で、ハロゲン化アルキルまたはアシルクロリドなどの求電子剤。
主な生成物
酸化: ジスルフィドまたはスルホン酸。
還元: アミン。
置換: アルキル化またはアシル化誘導体。
科学研究への応用
3-(4-メチルチアゾール-2-イル)ピリジン-2-チオールは、科学研究において幅広い用途があります。
化学: より複雑な複素環化合物の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用と抗がん作用の潜在的な可能性について研究されています。
医学: さまざまな生体標的に作用する能力のために、潜在的な薬物候補として調査されています。
科学的研究の応用
3-(4-Methylthiazol-2-yl)pyridine-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
3-(4-メチルチアゾール-2-イル)ピリジン-2-チオールの作用機序は、特定の分子標的との相互作用に関与しています。例えば、活性部位に結合することにより酵素を阻害するか、DNAまたはタンパク質と相互作用することにより細胞プロセスを妨げる可能性があります。 正確な経路は、特定の用途と研究対象の生物システムによって異なります .
類似化合物の比較
類似化合物
チアゾロ[3,2-a]ピリジン: これらの化合物は、類似の縮合環構造を共有していますが、窒素原子と硫黄原子の位置が異なります。
チアゾロ[4,5-b]ピリジン: コア構造が似ていますが、置換パターンが異なる別の化合物のクラスです。
独自性
3-(4-メチルチアゾール-2-イル)ピリジン-2-チオールは、その特定の置換パターンにより、その化学反応性と生物活性に影響を与える可能性があります。 チアゾール環とピリジン環の組み合わせにより、さまざまな用途を持つ新化合物の開発のための汎用性の高いスキャフォールドとなっています .
類似化合物との比較
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share a similar fused ring structure but differ in the position of the nitrogen and sulfur atoms.
Thiazolo[4,5-b]pyridines: Another class of compounds with a similar core structure but different substitution patterns.
Uniqueness
3-(4-Methylthiazol-2-yl)pyridine-2-thiol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Its combination of a thiazole and pyridine ring makes it a versatile scaffold for the development of new compounds with diverse applications .
特性
分子式 |
C9H8N2S2 |
|---|---|
分子量 |
208.3 g/mol |
IUPAC名 |
3-(4-methyl-1,3-thiazol-2-yl)-1H-pyridine-2-thione |
InChI |
InChI=1S/C9H8N2S2/c1-6-5-13-9(11-6)7-3-2-4-10-8(7)12/h2-5H,1H3,(H,10,12) |
InChIキー |
UIBZDHLZAPZBKL-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)C2=CC=CNC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-4-ethoxybenzo[d]thiazol-2-amine](/img/structure/B11799941.png)

![5-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11799954.png)











